(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Description
(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H15F2N3O3S and its molecular weight is 379.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on similar heterocyclic compounds demonstrates the importance of synthesis and structural exploration in understanding their properties and potential applications. For example, the study by Benaka Prasad et al. (2018) focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle. The compound was evaluated for antiproliferative activity, and its structure was characterized using various spectroscopic techniques. The findings highlighted the role of inter and intra-molecular hydrogen bonds in stabilizing the molecule, offering insights into the stability and reactivity of such compounds (Benaka Prasad et al., 2018).
Antimicrobial Activity
The antimicrobial activity of related compounds underscores the potential therapeutic applications of these molecules. Mallesha and Mohana (2014) synthesized new difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated them for in vitro antibacterial and antifungal activities. Certain derivatives exhibited good antimicrobial activity against tested pathogenic strains, suggesting the potential of such compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Bioactivation Pathways
Understanding the bioactivation pathways of heterocyclic compounds is critical for assessing their metabolic stability and potential toxicities. Yu et al. (2011) reported a novel bioactivation pathway of an isoxazole compound in human liver microsomes, highlighting the complexity of metabolic transformations these compounds can undergo. This research contributes to a deeper understanding of the metabolic fate of heterocyclic compounds, which is crucial for drug development processes (Yu et al., 2011).
properties
IUPAC Name |
[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3S/c1-9-6-13(21-25-9)16(23)22-4-2-11(3-5-22)24-17-20-15-12(19)7-10(18)8-14(15)26-17/h6-8,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUCWBOGICCQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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